4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines in the presence of a catalytic amount of hydrochloric acid . Another method includes the use of oxidative dehydrogenation and annulation reactions to form the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with different electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The primary mechanism of action of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide involves the inhibition of protein kinase B. This inhibition occurs through the binding of the compound to the active site of the kinase, preventing its activation and subsequent signaling pathways. This leads to the suppression of cell proliferation and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide: This compound is a nucleoside derivative with similar inhibitory effects on protein kinase C.
4-amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine: Another nucleoside analog with biochemical and anticancer activities.
Uniqueness
4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide stands out due to its potent and selective inhibition of protein kinase B, making it a valuable compound in cancer research. Its unique structure allows for specific interactions with the kinase, leading to high selectivity and efficacy .
Properties
Molecular Formula |
C7H7N5O |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C7H7N5O/c8-5-4-3(6(9)13)1-10-7(4)12-2-11-5/h1-2H,(H2,9,13)(H3,8,10,11,12) |
InChI Key |
MHQQRXFBIOPXIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)N)C(=O)N |
Origin of Product |
United States |
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